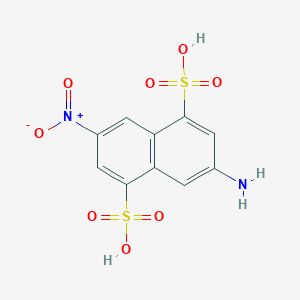

3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Beschreibung

3-Amino-7-nitronaphthalene-1,5-disulfonic acid (CAS: 17527-17-2) is a naphthalene derivative functionalized with amino (-NH₂), nitro (-NO₂), and two sulfonic acid (-SO₃H) groups. This compound is primarily utilized as a dye intermediate, notably in the synthesis of Reactive Brown 46, a double azo-class dye with applications in textile coloring . Its commercial availability from suppliers like Beijing Bailingwei Technology Co., Ltd. (96% purity) and CHEMSTEP ($850/g) underscores its industrial relevance . The presence of electron-withdrawing groups (nitro and sulfonic acids) enhances its solubility in polar solvents and influences its reactivity in diazo coupling reactions .

Eigenschaften

IUPAC Name |

3-amino-7-nitronaphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFKYEIJIGWGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169962 | |

| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17527-17-2 | |

| Record name | 3-Amino-7-nitro-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17527-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017527172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-7-nitronaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Nitration of 3-Amino-1,5-naphthalenedisulfonic Acid

Some protocols bypass the intermediate reduction step by nitrating pre-synthesized 3-amino-1,5-naphthalenedisulfonic acid. This method uses fuming nitric acid at 0–10°C to achieve 60–70% yields but risks side reactions.

One-Pot Sulfonation-Nitration

A patented approach combines sulfonation and nitration in a single reactor using oleum (20% SO₃) and nitric acid, reducing purification steps. Yields reach 55–65%, though purity is lower.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous flow reactors enhance heat dissipation during nitration, improving safety and yield.

-

Recycling of byproducts (e.g., nitrosulfonic acids) reduces waste and raw material costs.

-

Crystallization optimization (e.g., using Mg²⁺ or Na⁺ salts) improves product isolation.

Challenges and Optimization Strategies

-

Regioselectivity : Competing directing effects of amino and sulfonic acid groups necessitate precise control of nitration conditions.

-

Purity : HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures <2% impurities.

-

Stability : The compound is hygroscopic; storage at 2–8°C in amber vials prevents decomposition .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The nitro group in 3-Amino-7-nitronaphthalene-1,5-disulfonic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo dyes.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium nitrite, hydrochloric acid, phenols, amines.

Oxidation: Potassium permanganate, nitric acid.

Major Products:

Reduction: 3,7-Diaminonaphthalene-1,5-disulfonic acid.

Substitution: Various azo dyes.

Oxidation: 3-Nitroso-7-nitronaphthalene-1,5-disulfonic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Dye Production:

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is primarily utilized as an intermediate in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions, such as reduction, oxidation, and substitution, enables the formation of vibrant and stable dyes. This versatility is crucial in the dye industry, where color stability and vibrancy are paramount.

Reactivity Overview:

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts (e.g., palladium on carbon).

- Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo dyes.

- Oxidation: The amino group can also be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Biological Applications

Fluorescent Probes:

In biological research, derivatives of this compound are explored as fluorescent probes. These compounds can bind to specific biomolecules and emit fluorescence under certain conditions, making them valuable tools for imaging and detection in various biological assays.

Drug Delivery Systems:

While not directly used as pharmaceuticals, its derivatives are being investigated for potential applications in drug delivery systems due to their chemical stability and reactivity. This includes the development of diagnostic agents that can target specific tissues or cells.

Industrial Applications

Textile and Ink Production:

The compound is extensively used in the textile industry for dyeing fabrics and in the production of inks for printing. Its derivatives contribute to the formulation of colorants that are both vibrant and durable.

Colorants for Food and Cosmetics:

In addition to textiles, this compound derivatives find applications in manufacturing colorants for food products and cosmetics, ensuring compliance with safety regulations while providing appealing colors.

Analytical Chemistry

Chromogenic Reagents:

In analytical chemistry, this compound serves as a chromogenic reagent for various assays. Its ability to change color upon reaction with specific analytes makes it useful for qualitative and quantitative analyses .

High-Performance Liquid Chromatography (HPLC):

The separation of this compound can be performed using reverse phase HPLC methods. This technique allows for effective purification and analysis of the compound in complex mixtures .

Wirkmechanismus

The mechanism of action of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid primarily involves its ability to undergo various chemical reactions, such as reduction, oxidation, and substitution. These reactions enable the compound to form stable and vibrant dyes. The molecular targets and pathways involved depend on the specific application and the derivative used. For example, in biological applications, the compound may interact with proteins or nucleic acids, leading to fluorescence emission.

Vergleich Mit ähnlichen Verbindungen

Naphthalene-1,5-disulfonic Acid (Armstrong’s Acid)

- Structure: Contains two sulfonic acid groups at the 1,5-positions but lacks amino and nitro substituents .

- Properties: Higher symmetry compared to the target compound, leading to simpler NMR spectra. However, its sulfonic acid signals may overlap with amino acid regions in qNMR, limiting its utility as an internal standard .

- Applications : Used in synthesizing phthalocyanines (pigments and catalysts) and as a proton-conducting material in polyphenylene membranes . It is also a precursor to 1,5-naphthalenediol via alkali fusion .

2-Aminonaphthalene-1,5-disulfonic Acid

7-Amino-1,3-naphthalenedisulfonic Acid

1,3,6-Naphthalenetrisulfonic Acid (8-Nitro Derivative)

- Structure : Three sulfonic acid groups and a nitro substituent, increasing acidity and water solubility.

- Applications : Primarily serves as a specialty intermediate in organic synthesis, though its higher sulfonation degree complicates purification .

Physicochemical Properties and Functional Group Influence

Research Findings and Challenges

- Spectral Interference: Naphthalene-1,5-disulfonic acid’s NMR signals overlap with amino acids, limiting its use in qNMR .

- Regulatory Differences: Cyanobacterial GS enzyme inactivation studies highlight the compound’s role in biochemical regulation, though mechanisms vary across strains .

- Synthetic Complexity: Introducing multiple substituents (e.g., amino and nitro groups) requires precise control to avoid side reactions, impacting yield and purity .

Biologische Aktivität

3-Amino-7-nitronaphthalene-1,5-disulfonic acid (CAS Number: 17527-17-2) is an organic compound characterized by its complex structure, which includes amino, nitro, and sulfonic acid functional groups. This compound is primarily recognized for its applications in dye synthesis and as a fluorescent probe in biological research. The following sections delve into its biological activity, mechanisms of action, and applications.

Molecular Formula: C₁₀H₈N₂O₈S₂

Molecular Weight: 333.29 g/mol

The synthesis of this compound typically involves the nitration of 3-amino-1,5-naphthalenedisulfonic acid using concentrated nitric and sulfuric acids under controlled conditions to ensure selectivity at the 7-position of the naphthalene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its unique structure allows it to undergo several chemical reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

- Substitution: The amino group can participate in electrophilic substitution reactions, enabling the formation of azo dyes.

- Oxidation: The amino group can be oxidized under strong oxidizing conditions.

These reactions facilitate the compound's use as a dye intermediate and in biochemical assays.

Applications in Biological Research

This compound and its derivatives are employed as fluorescent probes due to their ability to bind to specific biomolecules and emit fluorescence under certain conditions. This property makes them valuable tools for tracking biomolecular processes in various assays.

Table 1: Comparison of Biological Applications

| Application Type | Description |

|---|---|

| Fluorescent Probes | Used to label proteins and nucleic acids for visualization in assays. |

| Dye Synthesis | Serves as an intermediate in the production of azo dyes for textiles. |

| Diagnostic Agents | Explored for potential use in drug delivery systems due to stability. |

Case Studies and Research Findings

Research has highlighted the utility of this compound derivatives in various studies:

- Fluorescent Labeling: A study demonstrated that derivatives could effectively bind to proteins, leading to significant fluorescence changes useful for tracking interactions within cellular environments.

- Dye Production: The compound has been extensively utilized in the textile industry for producing vibrant and stable dyes, showcasing its importance as a dye intermediate.

- Drug Delivery Systems: Investigations into the use of these compounds as carriers for drug delivery have shown promise due to their chemical stability and reactivity.

Toxicity and Safety Profile

The toxicity profile of sodium derivatives of this compound indicates low acute toxicity, with an oral LD50 reported at 11,400 mg/kg in rats. It has been classified as having moderate irritation potential upon contact with skin or eyes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-7-nitronaphthalene-1,5-disulfonic acid, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via sequential sulfonation, nitration, and reduction of naphthalene derivatives. For example, naphthalene-1,5-disulfonic acid undergoes nitration at the 7-position, followed by reduction of the nitro group to an amine. Key parameters include controlling temperature (<50°C) during nitration to avoid over-nitration and using catalytic hydrogenation or Fe/HCl for selective nitro reduction. Purity is enhanced via recrystallization in acidic aqueous solutions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : Confirm functional groups via FT-IR (e.g., sulfonic acid S=O stretches at 1170–1250 cm⁻¹, nitro group at 1520 cm⁻¹) and ¹H/¹³C NMR (aromatic proton shifts between δ 6.8–8.5 ppm).

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .

Q. What solvents and storage conditions are optimal for stability?

- Methodology : The compound is hygroscopic and prone to decomposition under light. Store at 2–8°C in amber glass vials. Use deionized water or DMSO for dissolution, avoiding prolonged exposure to alkaline conditions (>pH 9) to prevent sulfonic acid group hydrolysis .

Advanced Research Questions

Q. How does this compound function as an intermediate in synthesizing bioactive or dyestuff compounds?

- Methodology :

- Dyestuff Synthesis : Couple with diazonium salts (e.g., aryl diazonium chlorides) to form azo dyes. Optimize pH (4–6) and temperature (0–5°C) for coupling efficiency. The amino group facilitates electrophilic substitution, while sulfonic acid groups enhance water solubility .

- Pharmaceutical Intermediates : React with chlorinated heterocycles (e.g., pyrimidines) to form sulfonamide derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 8:2) .

Q. What strategies are used to study its interaction with proteins or enzymes?

- Methodology :

- X-ray Crystallography : Co-crystallize with target proteins (e.g., soybean trypsin inhibitor) using 1.5–2.0 M ammonium sulfate as a precipitant. Analyze binding modes via PDB structural data (e.g., non-covalent interactions with sulfonic acid groups) .

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure emission quenching at 340 nm (excitation: 280 nm). Calculate binding constants using Stern-Volmer plots .

Q. How can its electrochemical properties be exploited in sensor development?

- Methodology :

- Electrochemical Sensors : Immobilize the compound on carbon electrodes via π-π stacking. Test redox activity in phosphate buffer (pH 7.4) using cyclic voltammetry (scan rate: 50 mV/s). The nitro group exhibits reduction peaks at -0.6 V (vs. Ag/AgCl) .

- Ion-Selective Membranes : Incorporate into polyphenylene membranes for proton conductivity measurements. Evaluate performance via impedance spectroscopy (frequency range: 1 Hz–1 MHz) .

Data Contradictions and Resolution

Q. Discrepancies in reported sulfonation efficiency: How to reconcile conflicting data?

- Analysis : Some studies report incomplete sulfonation due to steric hindrance from the nitro group. Address this by:

- Stepwise Sulfonation : Introduce sulfonic acid groups before nitration to avoid steric clashes.

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 6 hrs) and improve yield (85% vs. 60%) under controlled microwave irradiation (100 W, 80°C) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.